Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride
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Overview
Description
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of Methyl 3-(1-aminoethyl)-4-methylbenzoate, which is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride typically involves the esterification of 3-(1-aminoethyl)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-aminoethyl)benzoate: Lacks the methyl group on the benzene ring, leading to different reactivity and properties.
Methyl 3-(1-aminoethyl)-4-chlorobenzoate: Contains a chlorine atom instead of a methyl group, affecting its chemical behavior and applications.
Uniqueness
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
methyl 3-(1-aminoethyl)-4-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12;/h4-6,8H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJPSUZNFLBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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